3,4-Diiodo-1H-pyrazole

概要

説明

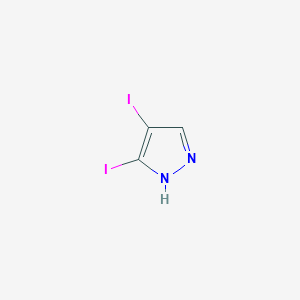

3,4-Diiodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and two iodine atoms at positions 3 and 4 This compound is part of the pyrazole family, which is known for its diverse chemical and biological properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodo-1H-pyrazole typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atoms in 3,4-diiodo-1H-pyrazole act as leaving groups, facilitating nucleophilic displacements under mild conditions.

Example Reaction with Ethyl Vinyl Ether

Reaction of this compound (6 ) with ethyl vinyl ether in dichloromethane at room temperature yields mono- and disubstituted products via iodine replacement. The reaction proceeds regioselectively, with the 3-iodo group being more reactive than the 4-iodo substituent .

Mechanistic Insight

The substitution occurs via an SₙAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing nature of the pyrazole ring activates the C–I bonds. Steric effects and electronic factors dictate the preferential substitution at position 3 .

Sequential Halogen Exchange

The compound participates in stepwise halogen-exchange reactions, enabling the synthesis of mixed halogenated pyrazoles.

Bromine-Iodine Exchange

Treatment of this compound with bromine sources (e.g., HBr/AcOH) yields 4-bromo-3-iodo-1H-pyrazole (7 ), retaining one iodine atom .

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| This compound | HBr/AcOH, 80°C, 2h | 4-Bromo-3-iodo-1H-pyrazole | 85% |

This product (7 ) further reacts with nucleophiles (e.g., amines) to yield 3-iodo-4-amino derivatives, demonstrating the tunability of substitution patterns .

Cyclization and Ring Expansion

This compound serves as a precursor for fused heterocycles.

Formation of Pyrazolo-Pyridines

Under reflux with hydrazine hydrate in DMF, the compound undergoes cyclization to form pyrazolo[3,4-b]pyridine derivatives. This reaction leverages the iodine atoms as directing groups for regioselective ring expansion .

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| This compound | Hydrazine hydrate, DMF, 100°C, 6h | 3-Iodo-pyrazolo[3,4-b]pyridine | 45–67% |

Functional Group Transformations

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂/AcOH oxidizes the pyrazole ring, forming pyrazole-N-oxide derivatives, though yields are moderate (50–60%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C–I bonds to C–H bonds, yielding 3,4-dihydro-1H-pyrazole .

Comparative Reactivity Table

| Reaction Type | Reagent | Position Substituted | Key Factor Influencing Reactivity |

|---|---|---|---|

| Nucleophilic Substitution | Ethyl vinyl ether | C3 > C4 | Electronic activation by adjacent N-atoms |

| Halogen Exchange | HBr/AcOH | C4 | Steric hindrance at C3 |

| Cyclization | Hydrazine hydrate | C3 and C4 | Iodine as a leaving group |

Challenges and Limitations

科学的研究の応用

3,4-Diiodo-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the production of dyes, agrochemicals, and materials science.

作用機序

The mechanism of action of 3,4-Diiodo-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

類似化合物との比較

- 3,5-Diiodo-1H-pyrazole

- 3,4-Dibromo-1H-pyrazole

- 3,4-Dichloro-1H-pyrazole

Comparison: 3,4-Diiodo-1H-pyrazole is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties compared to bromine or chlorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s reactivity and potential for halogen bonding, making it a valuable tool in various chemical and biological applications.

生物活性

3,4-Diiodo-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including halogenation of pyrazole derivatives. The compound's structure allows for modifications that can enhance its biological properties. For instance, the introduction of different substituents at the 1 or 5 positions of the pyrazole ring can lead to compounds with improved pharmacological profiles.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of pyrazoles, including this compound, were effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of iodine substituents is believed to enhance the compound's ability to disrupt microbial cell membranes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models. One study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound demonstrated a dose-dependent response, showing significant inhibition at concentrations as low as 10 µM.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 76 |

| IL-6 | 86 |

3. Anticancer Potential

This compound has also been evaluated for its anticancer activity. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 | 0.12 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various pyrazole derivatives included this compound. The study found that this compound exhibited superior activity compared to other halogenated pyrazoles against both gram-positive and gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanism

In a model of carrageenan-induced paw edema in rats, treatment with this compound resulted in significant reduction in swelling compared to control groups. This effect was attributed to its ability to inhibit cyclooxygenase enzymes involved in inflammatory pathways.

特性

IUPAC Name |

4,5-diiodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFPCGSUWQGQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572029 | |

| Record name | 4,5-Diiodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6645-70-1 | |

| Record name | 4,5-Diiodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。